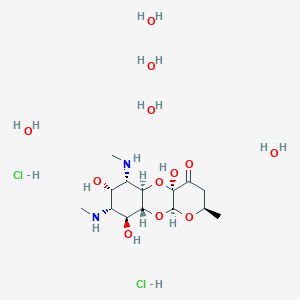
Risperidone-d4
概要
説明
リスペリドン-d4は、リスペリドンの重水素化された形態であり、主に統合失調症と双極性障害の治療に使用される非定型抗精神病薬です。 リスペリドン-d4の重水素原子は、4つの水素原子を置き換えており、これはリスペリドンの定量化のための内部標準として、薬物動態研究に役立ちます .
科学的研究の応用
Risperidone-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Pharmacokinetic Studies: Used as an internal standard to quantify risperidone levels in biological samples.
Metabolic Studies: Helps in understanding the metabolic pathways of risperidone.
Drug Development: Assists in the development of new antipsychotic medications by providing insights into the pharmacokinetics and pharmacodynamics of risperidone
作用機序
リスペリドン-d4は、セロトニンとドーパミンがそれぞれの受容体に結合するのを阻害することによって、その効果を発揮します。これにより、神経伝達の変化とニューロン機能のダウンストリーム効果が生じます。 具体的には、リスペリドン-d4は、セロトニン5-HT2A受容体とドーパミンD2受容体に高い親和性で結合し、中枢の辺縁系と皮質系における過剰活動を抑制します .
類似の化合物との比較
類似の化合物
リスペリドン: リスペリドンの非重水素化形態。
パリペリドン: リスペリドンの主要な活性代謝産物。
クロザピン: 異なる受容体結合プロファイルを持つ別の非定型抗精神病薬。
ハロペリドール: ドーパミンD2受容体に対する親和性が高い典型的な抗精神病薬
独自性
リスペリドン-d4は、重水素原子の組み込みにより、薬物動態研究に特に有用です。重水素原子は、質量分析法を使用して正確な定量化を可能にする独特の質量差を提供します。 この特徴は、非重水素化リスペリドンやその他の類似の化合物には存在しません .
生化学分析
Biochemical Properties
Risperidone-d4 interacts with various enzymes and proteins. It binds to dopamine D2 receptors and the serotonin (5-HT) receptor subtype 5-HT2A . It also binds to dopamine D4, α1- and α2-adrenergic, 5-HT1C, 5-HT1D, and histamine H1 receptors . These interactions play a crucial role in its function as an antipsychotic agent.
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its binding to various receptors can alter the signaling pathways within the cell, influencing the cell’s function and behavior .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By binding to various receptors, this compound can inhibit or activate certain enzymes, leading to changes in the cell’s gene expression .
準備方法
合成経路と反応条件
リスペリドン-d4の合成には、リスペリドン分子への重水素原子の組み込みが含まれます。一般的な方法の1つは、重水素化された前駆体から始めることです。 例えば、6-フルオロ-3-(4-ピペリジニル)-1,2-ベンゾイソキサゾール塩酸塩を、環境に優しい塩基性水溶液または懸濁液中で、3-(2-クロロエチル)-2-メチル、6,7,8,9-テトラヒドロ-4H-ピリド[1,2-a]ピリミジン-4-オンと反応させることができます . この反応は、通常、還流条件下で行われ、粗リスペリドンが得られ、その後精製されます。
工業生産方法
リスペリドン-d4の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、温度、pH、溶媒組成など、反応条件の正確な制御が含まれ、高い収率と純度が保証されます。 最終生成物は、重水素原子の組み込みと不純物の不存在を確認するために、厳格な品質管理対策を受けます .
化学反応の分析
反応の種類
リスペリドン-d4は、リスペリドンと同様に、以下を含むさまざまな化学反応を受けることができます。
酸化: リスペリドンは、その活性代謝産物である9-ヒドロキシリスペリドンを生成するように酸化することができます。
還元: 還元反応はそれほど一般的ではありませんが、特定の条件下で発生する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化アルミニウムリチウムなどの還元剤を使用できます。
形成される主要な生成物
酸化: 9-ヒドロキシリスペリドン
還元: リスペリドンの還元形態
置換: リスペリドンのハロゲン化誘導体
科学研究への応用
リスペリドン-d4は、化学、生物学、医学の分野で広く科学研究に使用されています。その用途には、以下が含まれます。
薬物動態研究: 生物学的サンプル中のリスペリドンレベルを定量化するための内部標準として使用されます。
代謝研究: リスペリドンの代謝経路の理解に役立ちます。
類似化合物との比較
Similar Compounds
Risperidone: The non-deuterated form of risperidone.
Paliperidone: The primary active metabolite of risperidone.
Clozapine: Another atypical antipsychotic with a different receptor binding profile.
Haloperidol: A typical antipsychotic with a higher affinity for dopamine D2 receptors
Uniqueness
Risperidone-d4 is unique due to the incorporation of deuterium atoms, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference that allows for precise quantification using mass spectrometry. This feature is not present in non-deuterated risperidone or other similar compounds .
特性
IUPAC Name |
2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i9D2,13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPZEAPATHNIPO-RIEWMPPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C2CCCCN2C1=O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649398 | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-76-9 | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1020719-76-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Risperidone-d4 used in the analysis of Risperidone in human plasma?
A1: this compound serves as an internal standard in the liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) method described in the study []. Internal standards are crucial in analytical chemistry, particularly in quantitative analysis, for several reasons:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















